molecular formula C15H14N2O2 B4167407 N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE

N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE

Cat. No.: B4167407
M. Wt: 254.28 g/mol
InChI Key: LHLXLCXKHUHAEN-UHFFFAOYSA-N
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Description

N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE is a chemical compound with the molecular formula C15H14N2O2. It is known for its unique structure, which combines a pyridine ring with an isochromene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE typically involves the reaction of 3,4-dihydro-1H-isochromene-1-carboxylic acid with 2-aminopyridine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted pyridine derivatives .

Scientific Research Applications

N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Pyridinyl)-3,4-dihydro-1H-isochromene-1-carboxamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-(2-PYRIDINYL)-3,4-DIHYDRO-1H-ISOCHROMENE-1-CARBOXAMIDE is unique due to its specific combination of a pyridine ring and an isochromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-pyridin-2-yl-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(17-13-7-3-4-9-16-13)14-12-6-2-1-5-11(12)8-10-19-14/h1-7,9,14H,8,10H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLXLCXKHUHAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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